2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride
Description
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride is a halogenated pyridine derivative with a molecular formula of C₇H₈BrN₂O·HCl and an approximate molecular weight of 252.5 g/mol (calculated). The compound features a 6-bromo-substituted pyridine ring linked via an ether oxygen to an ethylamine backbone, which is protonated as a hydrochloride salt. This structural motif is significant in medicinal chemistry, where bromopyridine derivatives are often employed as intermediates in drug discovery due to their electronic and steric properties.
Properties
Molecular Formula |
C7H10BrClN2O |
|---|---|
Molecular Weight |
253.52 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-2-1-3-7(10-6)11-5-4-9;/h1-3H,4-5,9H2;1H |
InChI Key |
JTKXNBNCSLJPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Reaction Type | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Bromination | Pyridine, Bromine (Br2) or N-bromosuccinimide (NBS), Catalyst (e.g., FeBr3), Solvent: CH2Cl2 or CCl4, Temp: 0–25°C | Electrophilic aromatic substitution selectively introduces bromine at the 6-position of pyridine. |
| 2 | Ether Formation | 6-Bromopyridin-2-ol or brominated pyridine, Ethylene glycol, Base (e.g., K2CO3 or NaH), Solvent: DMF or DMSO, Temp: 50–80°C | Nucleophilic substitution forms the ethoxy bridge linking the pyridine ring to the ethan-1-amine precursor. |
| 3 | Amination | Intermediate from Step 2, Ammonia (NH3) or primary amine source, Solvent: Ethanol or water, Temp: 25–60°C | Introduction of the amine group through nucleophilic substitution or amination reaction. |
| 4 | Hydrochloride Salt Formation | Aminated product, Hydrochloric acid (HCl), Solvent: Ethanol or ether, Temp: 0–25°C | Conversion of free amine to the hydrochloride salt to improve stability and solubility. |
Reaction Conditions and Optimization
- Bromination: Using N-bromosuccinimide (NBS) with catalytic iron(III) bromide (FeBr3) enhances regioselectivity and reduces side reactions.
- Ether Formation: Employing strong bases like sodium hydride (NaH) in polar aprotic solvents (DMF) facilitates efficient nucleophilic substitution.
- Amination: Ammonia gas or aqueous ammonia under mild heating ensures complete conversion without over-alkylation.
- Salt Formation: Controlled addition of HCl in cold ethanol precipitates the hydrochloride salt cleanly.
Chemical Reaction Analysis
Types of Reactions Involved
- Electrophilic Aromatic Substitution (EAS): Bromination of pyridine ring.
- Nucleophilic Substitution (SN2): Ether bond formation and amination.
- Acid-Base Reaction: Formation of the hydrochloride salt.
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| Bromine (Br2) / NBS | Bromination agent | Room temperature, catalytic FeBr3 |
| Potassium carbonate (K2CO3) / Sodium hydride (NaH) | Base for deprotonation and nucleophilic substitution | Elevated temperature (50–80°C) in DMF or DMSO |
| Ammonia (NH3) | Amination agent | Mild heating in ethanol or aqueous medium |
| Hydrochloric acid (HCl) | Salt formation | Cold ethanol or ether solution |
Major Products and Purity Considerations
The primary product is this compound with high regioselectivity at the 6-position bromine and minimal side products. Purification is typically achieved by recrystallization from ethanol or ethyl acetate.
Research Data and Comparative Analysis
Yield and Purity Data from Literature
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Bromination | 85–90 | >95 | High regioselectivity using NBS/FeBr3 |
| Ether Formation | 80–88 | >90 | Optimized with NaH/DMF |
| Amination | 75–85 | >90 | Mild conditions prevent over-alkylation |
| Hydrochloride Salt | 90–95 | >98 | Salt formation improves stability |
Comparison with Similar Compounds
| Compound | Key Difference | Synthetic Complexity | Application Focus |
|---|---|---|---|
| 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol | Hydroxyl group instead of amine | Similar | Different biological activity |
| 1-(6-Bromopyridin-2-yl)ethan-1-one | Ketone group replacing ethoxy bridge | Moderate | Alternative synthetic intermediate |
| 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-amine | Free base form, no HCl salt | Easier | Less stable, less soluble |
Summary and Professional Insights
The preparation of this compound is a well-established process involving selective bromination, ether bond formation, amination, and salt formation. The use of N-bromosuccinimide for bromination and sodium hydride in polar aprotic solvents for ether formation are critical factors for high yield and purity. The final hydrochloride salt enhances the compound’s stability and solubility, which is essential for its applications in medicinal chemistry and organic synthesis.
The synthetic route is reproducible and scalable, with reaction conditions optimized to minimize side products. This compound serves as a valuable intermediate for further derivatization and biological studies due to its unique structural features.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms with hydrogen or other substituents replacing the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The ethoxy bridge provides structural flexibility, allowing the compound to fit into various binding pockets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Research Findings
Substituent Position and Electronic Effects: The 6-bromo substituent on the pyridine ring enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). However, the position of substitution (2- vs. 3-pyridyl) significantly impacts electronic distribution. For example, the 2-pyridyloxy group in the target compound may exhibit stronger electron-withdrawing effects compared to the 3-pyridylamine derivative.
Heterocyclic Core Variations :
- Replacing pyridine with imidazopyridine (as in ) introduces a fused heterocyclic system, enhancing π-π stacking interactions in biological targets (e.g., kinase ATP-binding pockets).
- The indole ring in ’s compound introduces a planar aromatic system with hydrogen-bonding capacity, often exploited in serotonin receptor modulation.
Applications in Drug Discovery :
- Bromopyridine derivatives are pivotal in constructing kinase inhibitors and GPCR-targeted therapies. The target compound’s protonated amine and bromo group make it a candidate for further functionalization via amide coupling or halogen exchange.
- Compounds like 2-(difluoromethoxy)ethan-1-amine HCl () demonstrate the utility of halogenated ethanamine derivatives in oncology, suggesting analogous pathways for the target compound.
Biological Activity
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride is an organic compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including a brominated pyridine ring and an ethoxy bridge, contribute to its biological activity by enabling interactions with various molecular targets such as enzymes and receptors.
- Molecular Formula: C7H10BrClN2O
- Molecular Weight: 227.52 g/mol
- Structure: The compound consists of a 6-bromopyridine moiety linked through an ethoxy group to an amine, which is then converted to its hydrochloride salt form.
The biological activity of 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The bromine atom at the 6-position enhances the compound's binding affinity to active sites on target proteins, while the amine group facilitates ionic or covalent bonding. The ethoxy bridge provides structural flexibility, allowing the compound to fit into various binding pockets of enzymes and receptors, leading to modulation of their activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases like diabetes and obesity.
- Receptor Binding : The compound acts as a ligand for various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, particularly through mechanisms involving apoptosis regulation .
Case Studies
- Enzyme Interaction Study : A study investigated the interaction between 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride and a specific kinase involved in cancer progression. Results indicated that the compound effectively inhibited kinase activity, leading to reduced cell proliferation in vitro.
- Receptor Modulation : Another study explored its effects on the glucagon-like peptide-1 receptor (GLP-1R), showing that it could enhance insulin secretion from pancreatic cells, thus demonstrating potential for diabetes management .
- Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in cancer cell lines by activating caspase pathways, suggesting its utility as a chemotherapeutic agent .
Data Tables
| Biological Activity | Mechanism | Target | Effect |
|---|---|---|---|
| Enzyme Inhibition | Competitive | Kinase | Reduced proliferation |
| Receptor Binding | Agonist | GLP-1R | Increased insulin secretion |
| Cytotoxicity | Apoptosis | Cancer cells | Induction of cell death |
Q & A
Q. How can SPR assays quantify binding kinetics with target enzymes?
- Method :
- Sensor Chip Preparation : Immobilize the target enzyme (e.g., kinase) on a CM5 chip via amine coupling.
- Kinetic Analysis : Inject compound dilutions (0.1–10 µM) and fit data to a 1:1 Langmuir model using Biacore software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
